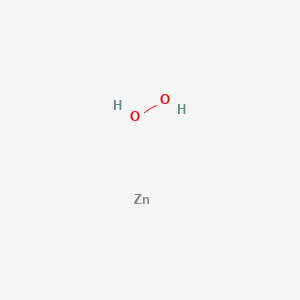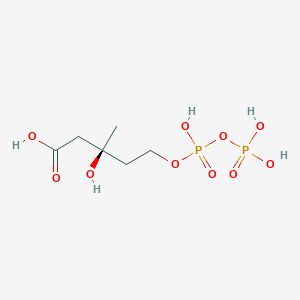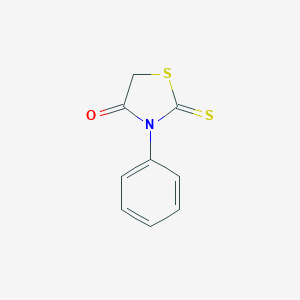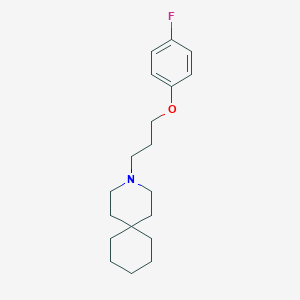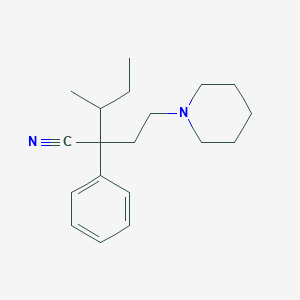
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile, commonly known as PV-8, is a synthetic cathinone that has been gaining popularity among researchers due to its unique properties. PV-8 belongs to the class of synthetic cathinones, which are psychoactive substances that mimic the effects of natural stimulants such as cathinone and amphetamine. PV-8 is known for its potent stimulant effects and has been the subject of numerous scientific studies.
Wirkmechanismus
PV-8 acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to the stimulant effects of PV-8, including increased energy, alertness, and euphoria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of PV-8 include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and norepinephrine, which are responsible for the stimulant effects of the drug. Long-term use of PV-8 can lead to addiction and other adverse effects on the brain and body.
Vorteile Und Einschränkungen Für Laborexperimente
PV-8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-documented, making it a reliable substance for research. However, the use of PV-8 in laboratory experiments is limited by its potential for abuse and addiction, as well as its adverse effects on the brain and body.
Zukünftige Richtungen
There are several possible future directions for research on PV-8. One area of interest is the development of new painkillers based on the analgesic properties of PV-8. Another area of interest is the study of the potential use of PV-8 in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of PV-8 on the brain and body, as well as its potential for abuse and addiction.
In conclusion, PV-8 is a synthetic cathinone that has been the subject of numerous scientific studies. It possesses potent stimulant effects and has been studied for its potential use in the field of medicine. PV-8 acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in neurotransmitter levels in the brain. While PV-8 has several advantages for use in laboratory experiments, its potential for abuse and addiction, as well as its adverse effects on the brain and body, limit its use. Future research on PV-8 should focus on the development of new painkillers, the treatment of psychiatric disorders, and the long-term effects of the drug on the brain and body.
Synthesemethoden
PV-8 can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used for the synthesis of PV-8 involves the Mannich reaction, which involves the reaction of 3-methylvaleraldehyde, piperidine, and phenethylamine in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
PV-8 has been extensively studied for its potential use in the field of medicine. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. PV-8 has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
CAS-Nummer |
1228-02-0 |
|---|---|
Produktname |
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile |
Molekularformel |
C19H28N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
3-methyl-2-phenyl-2-(2-piperidin-1-ylethyl)pentanenitrile |
InChI |
InChI=1S/C19H28N2/c1-3-17(2)19(16-20,18-10-6-4-7-11-18)12-15-21-13-8-5-9-14-21/h4,6-7,10-11,17H,3,5,8-9,12-15H2,1-2H3 |
InChI-Schlüssel |
JHWFWJSHRYEDOF-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC=C2 |
Synonyme |
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



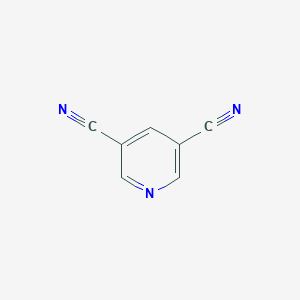

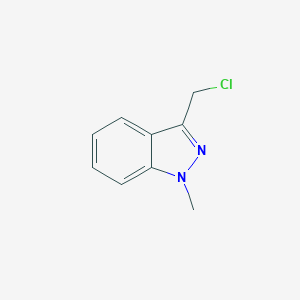
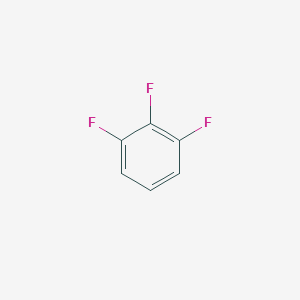
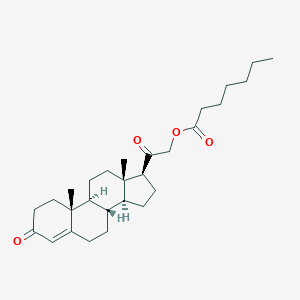

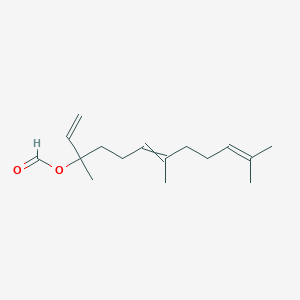

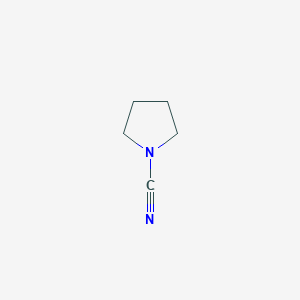
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)
